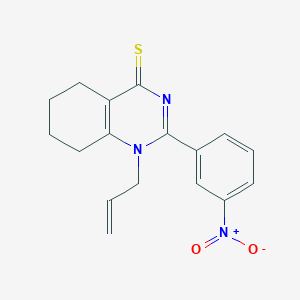

2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound featuring a hexahydroquinazoline core substituted with a 3-nitrophenyl group at position 2 and a propenyl (allyl) group at position 1. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL , ensuring precise determination of bond lengths, angles, and intermolecular interactions.

Properties

IUPAC Name |

2-(3-nitrophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-2-10-19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(11-12)20(21)22/h2,5-7,11H,1,3-4,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYJOHNWSHKKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Formation of the Hexahydroquinazoline Core: : The initial step involves the cyclization of an appropriate diamine with a carbonyl compound to form the hexahydroquinazoline core. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.

-

Introduction of the Nitrophenyl Group: : The nitrophenyl group can be introduced through a nitration reaction, where the hexahydroquinazoline core is treated with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

-

Alkylation with Prop-2-en-1-yl Group: : The prop-2-en-1-yl group is introduced via an alkylation reaction. This can be achieved by reacting the intermediate compound with an appropriate alkylating agent, such as an allyl halide, under basic conditions.

-

Formation of the Thione Group: : The final step involves the introduction of the thione group. This can be accomplished by treating the intermediate compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson’s reagent, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: The compound’s unique structure may make it useful in the development of novel materials, such as organic semiconductors or polymers.

Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

Catalysis: The compound may serve as a ligand in coordination chemistry, potentially leading to the development of new catalysts for organic reactions.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitrophenyl and thione groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(3-nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be contextualized against analogs, particularly 1-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS: 431977-35-4, referred to as BA65774) . Key differences and implications are outlined below:

Substituent Effects

- Propenyl vs. Methoxyphenyl at Position 1: The propenyl group in the target compound introduces an alkenyl moiety, which may enhance electrophilicity and participate in conjugation or addition reactions. The methoxy group’s para position on the phenyl ring in BA65774 could stabilize resonance structures, affecting redox behavior compared to the propenyl variant.

3-Nitrophenyl Group at Position 2 :

- Both compounds retain a nitro group at the 3-position of the phenyl ring, contributing to strong electron-withdrawing effects. This feature may influence intermolecular interactions (e.g., hydrogen bonding) and reactivity in substitution or reduction reactions.

Physicochemical Properties

Research Findings and Methodological Considerations

- Crystallographic Validation : Programs like SHELXL are critical for resolving complex structures, particularly for validating thione tautomerism and nitro-group orientation .

- Synthetic Challenges : Propenyl groups may introduce steric hindrance during cyclization, necessitating optimized conditions compared to methoxyphenyl analogs.

- Structure-Activity Relationships (SAR) : While biological data are absent in the evidence, substituent polarity (methoxy vs. propenyl) could modulate logP values, influencing membrane permeability in hypothetical pharmacological studies.

Biological Activity

2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 317.40 g/mol. The compound features a hexahydroquinazoline core with a nitrophenyl substituent and a prop-2-en-1-yl group. Its structural representation is crucial for understanding its interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may be effective against both bacterial and fungal infections.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results showed an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL) .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | |

| MCF-7 (breast cancer) | 12.0 | |

| A549 (lung cancer) | 18.0 |

These findings indicate potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

A notable study involved the administration of this compound in animal models to evaluate its therapeutic potential against induced tumors. The results showed a significant reduction in tumor size compared to control groups, further supporting its anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-(3-Nitrophenyl)-1-(prop-2-en-1-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioureas with nitro-substituted ketones or aldehydes under reflux conditions. For example, analogous procedures involve refluxing with hydrazine hydrate in ethanol, followed by purification via recrystallization (as seen in nitrophenyl-triazole-thiol derivatives) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. Safety protocols for handling nitro compounds (e.g., explosion risks) must be prioritized .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm regiochemistry and allyl/propenyl group orientation.

- FT-IR : Identification of thione (C=S) stretches (~1200–1050 cm) and nitro (NO) vibrations (~1520–1350 cm).

- HPLC-MS : Purity assessment and molecular ion verification.

Discrepancies (e.g., unexpected peaks in NMR) are resolved by comparing with computational predictions (e.g., PubChem’s InChI-derived data) or repeating experiments under inert atmospheres to rule out oxidation .

Advanced Research Questions

Q. How can computational tools (e.g., Reaxys, PubChem) predict and validate the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Databases like Reaxys and PubChem provide synthetic precedents for analogous hexahydroquinazoline-thiones. For example, PubChem’s InChI data and Reaxys’ reaction templates enable retrosynthetic analysis. Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., thione sulfur’s nucleophilicity). Validation involves benchmarking computational results against experimental kinetic studies (e.g., reaction rates in Suzuki couplings) .

Q. What strategies address contradictions in reported biological activity data for nitroaryl-hexahydroquinazoline derivatives?

- Methodological Answer : Contradictions may arise from impurities or assay variability. Approaches include:

- Reproducibility Checks : Re-synthesizing compounds using peer-reviewed protocols (e.g., hydrazine hydrate reflux ).

- Dose-Response Curves : Testing across multiple concentrations to identify false positives/negatives.

- Meta-Analysis : Cross-referencing data from PubChem, BKMS_METABOLIC, and REAXYS_BIOCATALYSIS to identify outliers.

Q. How can regioselective functionalization of the propenyl group be achieved, and what mechanistic insights guide this process?

- Methodological Answer : Propenyl groups undergo electrophilic additions (e.g., epoxidation, hydrohalogenation). Regioselectivity is controlled via:

- Catalytic Systems : Asymmetric organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Pd for Heck reactions) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring β-addition.

Mechanistic studies (e.g., kinetic isotope effects) and in situ FT-IR monitor intermediate formation .

Experimental Design & Data Analysis

Q. What experimental designs minimize side reactions during the synthesis of nitro-substituted hexahydroquinazolines?

- Methodological Answer :

- Stepwise Synthesis : Isolate intermediates (e.g., nitroaryl thioureas) before cyclization to avoid polymerization.

- Inert Atmospheres : Use N/Ar to prevent oxidation of thione to disulfides.

- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature vs. catalyst loading) identifies optimal conditions .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalyst Recycling : Immobilize heterogeneous catalysts (e.g., silica-supported Au nanoparticles) for reuse.

- Atom Economy : Optimize stoichiometry to reduce waste (e.g., one-pot multicomponent reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.